molecular formula C10H11BrO B142206 2-Bromo-1-phenylbutan-1-one CAS No. 877-35-0

2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206
CAS No.: 877-35-0
M. Wt: 227.1 g/mol
InChI Key: NDHOJNYNXYLUCR-UHFFFAOYSA-N
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Description

2-Bromo-1-phenylbutan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a butanone chain, which is further substituted with a phenyl group. This compound is of significant interest in organic synthesis and various research applications due to its reactivity and structural properties.

Scientific Research Applications

2-Bromo-1-phenylbutan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways involving brominated ketones.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.

Safety and Hazards

“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-phenylbutan-1-one can be synthesized through the bromination of 1-phenylbutan-1-one. The typical procedure involves the addition of bromine to 1-phenylbutan-1-one in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and hazardous nature.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to 1-phenylbutan-1-one using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Although less common, the compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Reduction: The major product is 1-phenylbutan-1-one.

    Oxidation: Products can include carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-Bromo-1-phenylbutan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to interact with nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their function or altering their activity through covalent modification.

Comparison with Similar Compounds

    2-Bromoacetophenone: Similar in structure but lacks the butanone chain, making it less versatile in certain synthetic applications.

    1-Bromo-2-phenylbutane: A structural isomer with the bromine atom on a different carbon, leading to different reactivity and applications.

    2-Chloro-1-phenylbutan-1-one: Similar but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness: 2-Bromo-1-phenylbutan-1-one is unique due to the combination of the bromine atom and the phenyl-substituted butanone chain, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOJNYNXYLUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995045
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73908-28-8, 877-35-0
Record name alpha-Bromobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 877-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran solution (20 mL) of 9.917 g (67.0 mmol) of butyrophenone, a hexane solution (10 mL) of 11.78 g (1.1 equivalents) of bromine was gradually added at 5° C. The temperature was elevated to 15° C., and the solution was stirred for 1 hour. To the solution, 20 mL of water and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution three times, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. 1-Phenyl-2-bromo-1-butanone was obtained as a light peach-colored oily substance (23.94 g, crude yield: 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.917 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylbutan-1-one (10.0 g, 67.5 mmol) in diethyl ether (200 ml) was slowly added dropwise bromine (10.8 g, 67.5 mmol), and the mixture was stirred at room temperature for 4 hours. The reaction solution was distilled off under reduced pressure to give the desired product (11.1 g, 72.3%) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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